Scientific Field: Medicinal Chemistry
Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of pyrrolopyrazine derivatives.
Results or Outcomes: The reaction resulted in the formation of a new heterocyclic core.
Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a novel molecule targeted as a potential anti-inflammatory agent.
Methods of Application: Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours.
Results or Outcomes: The reaction resulted in the formation of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as brown crystals.
Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of β-nitroacrylates.
Methods of Application: The synthesis involves conjugate addition of glycine methyl or ethyl ester hydrochlorides to β-nitroacrylates followed by successive conversion of the nitro group into the amine functionality.
Results or Outcomes: The reaction resulted in the formation of alkyl 3-substituted 5-oxopiperazine-2-carboxylates.
Scientific Field: Organic Chemistry
Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of indole-2-carboxylate derivatives.
Methods of Application: The synthesis involves the use of an efficient catalytic system for cyclization reactions.
Results or Outcomes: The reaction resulted in the formation of indole-2-carboxylate derivatives.
Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of piperazine-containing drugs.
Methods of Application: The synthesis involves the use of piperazine-based synthons, which facilitate its insertion into the molecule.
Results or Outcomes: The reaction resulted in the formation of piperazine-containing drugs.
Methyl 3-oxopiperazine-2-carboxylate is a chemical compound characterized by its piperazine structure, which includes a ketone and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 184.19 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
There is no information on the mechanism of action for this specific compound.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of methyl 3-oxopiperazine-2-carboxylate typically involves several methodologies:
These methods reflect the compound's synthetic accessibility and the importance of optimizing reaction conditions for yield and purity.
Methyl 3-oxopiperazine-2-carboxylate has potential applications in several fields:
Several compounds share structural similarities with methyl 3-oxopiperazine-2-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| Methyl 6-oxopiperazine-2-carboxylate | 1191885-41-2 | 1.00 |
| Methyl 1-acetylpiperazine-2-carboxylate | 171504-96-4 | 0.92 |
| (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride | 1621961-57-6 | 0.85 |
| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Not available | Not available |
| N-(Prop-2-en-1-yl)acetamide | Not available | Not available |
Uniqueness: Methyl 3-oxopiperazine-2-carboxylate stands out due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties compared to other piperazine derivatives. Its unique reactivity profile enhances its potential for diverse applications in medicinal chemistry and organic synthesis .